molecular formula C9H8F3NO B8048435 (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B8048435
M. Wt: 203.16 g/mol
InChI Key: IWDYFMAZOKVBNW-ZETCQYMHSA-N
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Description

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as benzofurans or their derivatives.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like Umemoto's reagent or trifluoromethylating agents. The reaction conditions often involve the use of a base and a suitable solvent.

  • Reduction: The dihydrobenzofuran ring is formed through a reduction process, which can be achieved using hydrogenation techniques or other reducing agents.

Industrial Production Methods:

  • Batch Production: Industrial-scale synthesis may involve batch processes where the reaction is carried out in large reactors under controlled conditions.

  • Continuous Flow: Continuous flow chemistry can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the benzofuran ring, often involving nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are often used, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Reduced forms of the compound, such as dihydrobenzofurans.

  • Substitution Products: Substituted benzofurans with different functional groups.

Scientific Research Applications

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: has several scientific research applications:

  • Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated compounds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules.

  • Industry: It is used in the production of agrochemicals and advanced materials.

Mechanism of Action

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: can be compared with other similar compounds, such as (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol and (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid . The presence of the trifluoromethyl group distinguishes it from these compounds, providing unique chemical and biological properties.

Comparison with Similar Compounds

  • (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol

  • (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid

  • (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-nitrile

(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine

Properties

IUPAC Name

(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDYFMAZOKVBNW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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